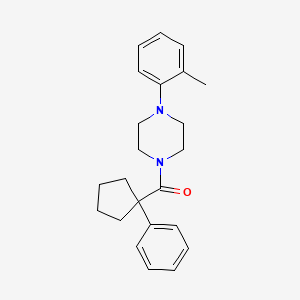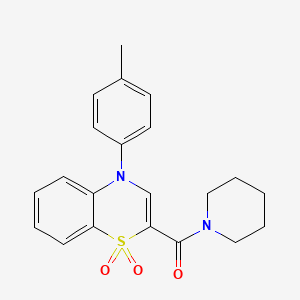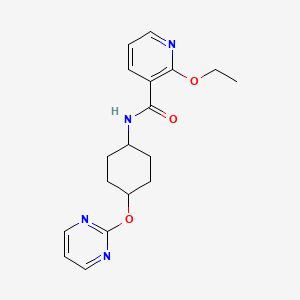![molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4](/img/structure/B2601964.png)
Bicyclo[1.1.1]pentane-1,3-diyldimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[1.1.1]pentane-1,3-diyldimethanol is a unique organic compound characterized by its rigid bicyclic structure. This compound has garnered significant interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The bicyclo[1.1.1]pentane core provides a stable and compact framework that can be functionalized to create a wide range of derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-diyldimethanol typically involves the reaction of [1.1.1]propellane with various reagents. One common method includes the reduction of propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to form 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with electrophiles to yield the desired product . Another approach involves the use of transition metal catalysts to facilitate cross-coupling reactions, forming 1,3-disubstituted bicyclo[1.1.1]pentanes .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-mediated reactions and radical initiators. For example, the reaction of [1.1.1]propellane with various reagents under irradiation conditions can produce large quantities of the compound . Additionally, the haloform reaction of diketones in batch processes can yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further transformed into the desired product .
化学反応の分析
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s rigid structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, lithium reagents, and radical initiators. For example, cross-coupling reactions using palladium or nickel catalysts can form carbon-carbon bonds, while lithium reagents can facilitate the formation of dilithiated intermediates .
Major Products
The major products formed from the reactions of this compound include various 1,3-disubstituted derivatives.
科学的研究の応用
作用機序
The mechanism by which bicyclo[1.1.1]pentane-1,3-diyldimethanol exerts its effects is primarily through its ability to act as a rigid scaffold that can be functionalized to interact with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, in drug design, bicyclo[1.1.1]pentane derivatives can mimic the spatial arrangement of aromatic rings, providing similar interactions with biological targets .
類似化合物との比較
Bicyclo[1.1.1]pentane-1,3-diyldimethanol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the same bicyclic core but has carboxylic acid groups instead of hydroxyl groups.
1,3-Disubstituted bicyclo[1.1.1]pentanes: These compounds have different substituents at the 1 and 3 positions, providing a range of functional groups for further modification.
Bicyclo[1.1.1]pentane-containing aromatic lipoxin B4 analogues: These analogues incorporate the bicyclo[1.1.1]pentane core into larger, more complex molecules for potential therapeutic applications.
The uniqueness of this compound lies in its ability to serve as a versatile scaffold that can be easily functionalized, providing a wide range of derivatives with diverse applications.
特性
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXTAAJBSRXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
![3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

acetate](/img/structure/B2601889.png)
![bis(propan-2-yl) [(4-bromophenyl)(phenylamino)methyl]phosphonate](/img/structure/B2601890.png)
![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)




![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

